URAT1 Inhibitory Potency: Direct Comparison with Dotinurad
The target compound inhibits human URAT1 with an IC50 of 24 nM [1], which is 1.55-fold more potent than the clinically approved URAT1 inhibitor dotinurad (IC50 = 37.2 nM) [2]. This direct comparison highlights the compound's superior potency in a head-to-head target engagement assay.
| Evidence Dimension | URAT1 Inhibitory Activity (IC50, nM) |
|---|---|
| Target Compound Data | 24 nM |
| Comparator Or Baseline | Dotinurad (FYU-981) with IC50 of 37.2 nM |
| Quantified Difference | 1.55-fold more potent |
| Conditions | Cell-based assay using human URAT1 full-length cDNA introduced into an expression vector (pcDNA5/FRT/V5-His TOPO) [1][2] |
Why This Matters
For researchers developing URAT1-targeted therapies, the 1.55-fold increase in potency over a clinically validated inhibitor like dotinurad suggests a potentially wider therapeutic window and lower efficacious dose, which is a key parameter for lead optimization.
- [1] BindingDB. (n.d.). BDBM152015: URAT1 Inhibitor from US8987473. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=152015 View Source
- [2] Glpbio. (n.d.). Dotinurad (FYU-981): A Selective Urate Reabsorption Inhibitor. Retrieved from https://www.glpbio.cn/dotinurad.html View Source
